![molecular formula C14H21N3O B2888352 2-(4-aminopiperidin-1-yl)-N-benzylacetamide CAS No. 952933-98-1](/img/structure/B2888352.png)
2-(4-aminopiperidin-1-yl)-N-benzylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives, such as “2-(4-aminopiperidin-1-yl)-N-benzylacetamide”, has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen
σ1 Receptor Ligands : A study by Huang et al. (2001) synthesized and evaluated a series of N-(1-benzylpiperidin-4-yl)arylacetamides, which showed high affinity for σ1 versus σ2 receptors. These compounds, including variants of 2-(4-aminopiperidin-1-yl)-N-benzylacetamide, are significant in studying the σ1 receptor, potentially relevant in the context of neuropsychiatric disorders (Huang, Hammond, Wu, & Mach, 2001).
Histamine H4 Receptor Ligands : Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines, which included variants of 2-(4-aminopiperidin-1-yl)-N-benzylacetamide, as ligands for the histamine H4 receptor. These studies are crucial in developing new therapeutic agents for conditions like inflammation and pain (Altenbach et al., 2008).
Quantitative Structure-Activity Relationships (QSAR) : Another study by Huang et al. (1998) focused on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, related to 2-(4-aminopiperidin-1-yl)-N-benzylacetamide, evaluating their affinity at sigma1 and sigma2 receptors. These QSAR studies are fundamental in understanding the molecular properties influencing receptor binding (Huang, Hammond, Whirrett, Kuhner, Wu, Childers, & Mach, 1998).
Development of Alzheimer's Disease Therapeutics : A study by Mohamed et al. (2012) investigated compounds including 2-benzylpiperidin-N-benzylpyrimidin-4-amines, structurally related to 2-(4-aminopiperidin-1-yl)-N-benzylacetamide, for their potential as Alzheimer's disease therapeutics. The research focused on their anti-cholinesterase and anti-Aβ-aggregation activities, vital for addressing multiple pathological routes in Alzheimer's disease (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).
Wirkmechanismus
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
For instance, an analog with a piperidine moiety was found to develop a stable hydrophobic interaction with the IKKb catalytic pocket .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Result of Action
One study found that a new analog with a piperidine moiety possessed better ikkb inhibitory properties than the reference drug .
Eigenschaften
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-13-6-8-17(9-7-13)11-14(18)16-10-12-4-2-1-3-5-12/h1-5,13H,6-11,15H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCXZGSBAUODFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminopiperidin-1-yl)-N-benzylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.